3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride
Description
This compound is a piperazin-2-one derivative featuring a 2-ethylpyrazole substituent on the phenyl ring, with dihydrochloride salt formation enhancing its solubility and stability. The ethylpyrazole moiety may contribute to receptor-binding specificity, while the dihydrochloride salt improves bioavailability, a common strategy in drug development .
Properties
IUPAC Name |
3-[3-(2-ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.2ClH/c1-2-19-13(6-7-18-19)11-4-3-5-12(10-11)14-15(20)17-9-8-16-14;;/h3-7,10,14,16H,2,8-9H2,1H3,(H,17,20);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGJZCYPJMQUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=CC(=CC=C2)C3C(=O)NCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the pyrazole and phenyl intermediates. . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous piperazine- and heterocycle-containing derivatives.
Table 1: Structural and Pharmacological Comparison
Structural Analysis
- Core Heterocycles: The target compound’s piperazin-2-one core distinguishes it from triazolopyridinone () or dihydroisoindol-1-one () derivatives. Pyrazole vs. Triazole/Imidazole: The 2-ethylpyrazole group in the target compound may offer distinct hydrogen-bonding interactions compared to triazole () or imidazole () substituents.
Substituent Effects :
- The ethyl group on pyrazole (target compound) likely increases lipophilicity compared to chlorophenyl () or dimethylphenyl () groups, impacting membrane permeability.
- Salt Forms: Dihydrochloride salts are prevalent across analogs (e.g., –14), suggesting a shared strategy to optimize solubility and crystallinity .
Biological Activity
The compound 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one; dihydrochloride is a member of the piperazine class of compounds that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core with a phenyl group substituted by a 2-ethylpyrazole moiety. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 324.25 g/mol
- Solubility : Soluble in water due to the presence of dihydrochloride salt.
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities. The mechanisms are often related to their ability to interact with specific biological targets, such as enzymes and receptors.
- Enzyme Inhibition : Compounds with pyrazole structures have been shown to inhibit certain enzymes involved in inflammatory pathways, particularly phosphodiesterases (PDEs) .
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing neurological pathways .
Pharmacological Activities
The biological activities of 3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one; dihydrochloride can be summarized as follows:
Study 1: Anti-inflammatory Effects
A study published in PubMed evaluated various pyrazole derivatives for their anti-inflammatory properties. The results indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential therapeutic role in inflammatory diseases .
Study 2: Neuropharmacological Assessment
In another study focusing on neuropharmacological effects, researchers found that the compound exhibited antidepressant-like effects in animal models. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, implying modulation of serotonergic systems .
Study 3: Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
